molecular formula C9H6OS2 B1330775 2,2'-Bithiophene-5-carbaldehyde CAS No. 3779-27-9

2,2'-Bithiophene-5-carbaldehyde

Cat. No.: B1330775
CAS No.: 3779-27-9
M. Wt: 194.3 g/mol
InChI Key: FYBWRAXKYXTOQC-UHFFFAOYSA-N
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Description

2,2’-Bithiophene-5-carbaldehyde is an organic compound with the chemical formula C9H6OS2. It is a derivative of bithiophene, where an aldehyde group is attached to the fifth position of the bithiophene ring. This compound is known for its applications in organic synthesis, particularly in the development of advanced materials and organic electronics .

Mechanism of Action

Target of Action

2,2’-Bithiophene-5-carbaldehyde is primarily used as a synthetic intermediate in organic chemistry

Mode of Action

The mode of action of 2,2’-Bithiophene-5-carbaldehyde is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes, 4-nitrophenylhydrazone (BT-NPH) via reaction with 4-nitrophenylhydrazine, and bithiophene fulleropyrrolidine obtained via refluxing with sarcosine and fullerene . In these reactions, 2,2’-Bithiophene-5-carbaldehyde interacts with other reactants to form new chemical bonds, resulting in the formation of new compounds.

Biochemical Pathways

As a synthetic intermediate, 2,2’-Bithiophene-5-carbaldehyde is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the synthesis of BODIPY oligothiophenes, it may be involved in the formation of conjugated systems, which are important in many biological processes, including electron transport and light absorption .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its size, polarity, and the presence of functional groups .

Result of Action

The result of the action of 2,2’-Bithiophene-5-carbaldehyde is the formation of new compounds through chemical reactions. These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene-5-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 2,2’-bithiophene using Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used as reagents . The reaction typically proceeds under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of 2,2’-Bithiophene-5-carbaldehyde often involves large-scale formylation reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2’-Bithiophene-5-carbaldehyde is unique due to the presence of the aldehyde group at the fifth position, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and material science .

Biological Activity

2,2'-Bithiophene-5-carbaldehyde is an organic compound that belongs to the family of bithiophenes, which are known for their unique electronic properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two thiophene rings connected by a single bond, with an aldehyde functional group (-CHO) at the 5-position. This structure contributes to its electronic properties, allowing for π-π stacking interactions which are crucial in biological systems.

Property Value
Molecular FormulaC12H10S2O
Molecular Weight222.34 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's conjugated system allows it to engage in significant π-π stacking interactions with nucleic acids and proteins. Additionally, the aldehyde group can participate in nucleophilic addition reactions, potentially leading to modifications of biomolecules.

Key Mechanisms:

  • Electron Transport : The compound acts as an electron transport material, facilitating charge mobility which is essential in various biochemical pathways.
  • Antioxidant Activity : Some studies suggest that bithiophene derivatives exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of bithiophene exhibited selective antiproliferative effects against cancer cell lines. The mechanisms involved may include the disruption of cell cycle progression and induction of apoptosis through reactive oxygen species (ROS) generation .
  • Antimicrobial Properties :
    • Investigations into the antimicrobial potential have shown that this compound has inhibitory effects against certain bacterial strains . The exact mechanism remains under study but may involve disruption of bacterial membrane integrity.
  • Photocatalytic Activity :
    • The compound has been explored for its application in photocatalysis, particularly in hydrogen production under visible light . This application suggests a dual role in both energy conversion and biological activity.

Case Studies

Several case studies have been conducted to explore the biological implications of 2,2'-bithiophene derivatives:

  • Case Study 1: Anticancer Effects
    • In vitro studies on human cancer cell lines showed that bithiophene derivatives could inhibit cell growth significantly compared to controls. The study utilized various concentrations and observed dose-dependent effects on cell viability .
  • Case Study 2: Antimicrobial Testing
    • A series of tests evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain concentrations of bithiophene compounds led to a notable reduction in bacterial growth .

Properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBWRAXKYXTOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191237
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3779-27-9
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of thien-2-ylboronic acid (0.939 g, 7.34 mmol) and Na2CO3 (2.40 g, 22.6 mmol) in water (75 mL) is added p-dioxane (75 mL). This mixture is treated sequentially with 5-carboxy-2-thiophenecarboxaldehyde (1.43 g, 7.48 mmol) and palladium (II) acetate (151 mg, 0.673 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent is evaporated in vacuo. To the residue is added EtOAc (400 mL) and water (300 mL). The aqueous layer is acidified to pH 1 with 1.0N aq. HCl. The aqueous layer is extracted with EtOAc (2×200 mL). The organic extracts are combined, washing with brine (200 mL), 5% aq. Na2S2O3 (200 mL), sat. aq. NaCl (200 mL), drying (Na2SO4), and the solvent evaporation in vacuo affords the title compound.
Quantity
0.939 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 ml of DMF in 1 liter flask was added 50.2 ml of POCl3 and stirred for 1 hour at 0° C. to form a complex. 83 g of 2,2'-bithiophene was dissolved in 200 ml of DMF and then added into the complex. After the solution was stirred at 10° C. for 0.5 hour, then the temperature was raised to 40° C. and stirred for 20 hours. The orange viscous product was poured into 3 l beaker and crushed ice cubes were added and stirred for 0.5 hour and then neutralized with 600 ml of 10% aqueous NaOH solution. After the solution was extracted with chloroform, washed with water and dried over anhydrous magnesium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography. 90 g of product was thus obtained and the melting point thereof was 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To dimethyl formamide (250 ml) was added phosphoryl chloride (50.2 ml) with quick stirring. 2,2'-Bithiophene (83 g) in dimethyl formamide (200 ml) was then added and stirred at -10° C. for 30 minutes. Then the temperature was raised to 40° C. and was further stirred for 20 hours. The reaction mixture was then poured into crushed ice and stirred for 30 minutes. Sodium hydroxide aqueous solution (10%, 600 ml) was added and the solution was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, concentrated and separated by silica gel chromatography. Product 90 g was obtained, melting point 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 2,2'-bithiophene-5-carbaldehyde and how does it influence its properties?

A1: this compound is comprised of two thiophene rings linked together with a carbaldehyde group attached to one of the rings. Structural analysis has revealed that the molecule predominantly adopts a cisoid conformation for the bithiophene rings []. This conformation, where the sulfur atoms in the thiophene rings are on the same side, can influence the molecule's electronic properties and its ability to interact with other molecules.

Q2: Has this compound been used in the development of advanced materials?

A2: Yes, derivatives of this compound have shown promise in developing materials with Aggregation-Induced Emission (AIE) properties []. For instance, incorporating this compound into structures like 5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (TTO) leads to enhanced emission in aggregated states, making them suitable for applications such as Luminescent Solar Concentrators (LSCs) [].

Q3: Are there efficient synthetic routes available for this compound?

A3: Researchers have successfully synthesized 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, a derivative of this compound, using a Pd-catalyzed Suzuki coupling reaction []. This method utilizes readily available starting materials like 5-nitro-2-bromothiophene and 5-formyl-2-thiopheneboronic acid and allows for optimization of reaction conditions for improved yield [].

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